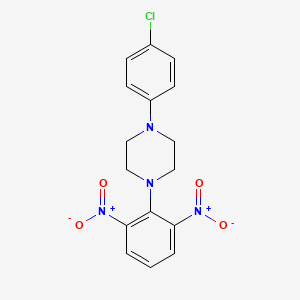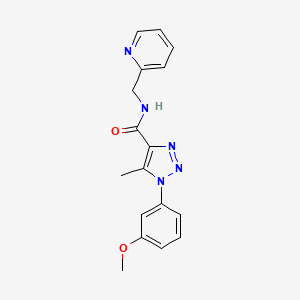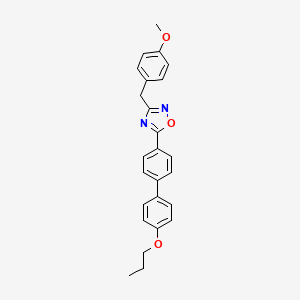![molecular formula C14H24N2O4 B5143395 diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)
diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate, also known as DABCO-malonate, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound belongs to the family of malonates, which have been extensively studied for their various biological and chemical properties. DABCO-malonate, in particular, has been found to have promising applications in the fields of organic synthesis, catalysis, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which play a critical role in regulating gene expression and chromatin structure.
Biochemical and Physiological Effects
diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been found to exhibit several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has several advantages for use in laboratory experiments, including its high solubility in a wide range of solvents and its stability under various reaction conditions. Additionally, it is readily available and relatively inexpensive. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete. One area of interest is the development of new synthetic methods for the compound, including the use of alternative catalysts and reaction conditions. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete and its potential applications in cancer therapy. Other potential areas of research include the development of new catalytic applications and the investigation of its antioxidant and anti-inflammatory properties.
Synthesemethoden
The synthesis of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete involves the reaction of diethyl malonate and DABCO in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Several methods have been reported for the synthesis of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete, including microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis.
Wissenschaftliche Forschungsanwendungen
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been extensively studied for its potential applications in various fields of scientific research. In organic synthesis, it has been found to be an efficient catalyst for several reactions, including Michael addition, Knoevenagel condensation, and aldol condensation. It has also been used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling and Heck reaction.
In medicinal chemistry, diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-7-19-13(17)12(14(18)20-8-2)11(16(5)6)9-10-15(3)4/h9-10H,7-8H2,1-6H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJKPYTBOPDTQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C=CN(C)C)N(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C(/C=C/N(C)C)N(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)

![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)
![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)

![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)